molecular formula C23H27FN4O3 B000428 Paliperidone CAS No. 144598-75-4

Paliperidone

Cat. No. B000428
M. Wt: 426.5 g/mol
InChI Key: PMXMIIMHBWHSKN-UHFFFAOYSA-N
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Description

Paliperidone, an antipsychotic agent, is primarily utilized for its psychotropic properties. It is synthesized through the catalyzed N-alkylation process involving specific chemical precursors, leading to a highly pure form of the compound suitable for medical applications. The innovative approach to its synthesis allows for significant purity and yield, highlighting its importance in therapeutic contexts (Solanki, Pandit, Mathad, & Uppelli, 2013).

Synthesis Analysis

The synthesis of Paliperidone involves a catalyzed N-alkylation of specific precursors, facilitated by DBU (1,8-diazabicycloundec-7-ene) in methanol, with diisopropylamine acting as a base. This method produces Paliperidone with an 85% yield and over 97% purity by HPLC, emphasizing an efficient and high-quality production process suitable for industrial application. The detailed procedure highlights the chemical complexity and the innovation in the synthesis of pharmaceutical compounds (Solanki et al., 2013).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of Paliperidone are not directly available from the provided research, the compound's synthesis process implies a structured framework for achieving its antipsychotic properties. The molecular interactions, particularly the catalyzed N-alkylation, are central to forming the active compound, suggesting a complex structure that facilitates its psychotropic effects.

Chemical Reactions and Properties

The chemical reactivity of Paliperidone, as indicated by its synthesis process, involves specific reactions that lead to its formation. The use of DBU as a catalyst and methanol as a solvent in the presence of diisopropylamine underscores the chemical properties necessary for the successful synthesis of Paliperidone. These chemical reactions are pivotal for the production of a highly pure and efficacious pharmaceutical agent.

Physical Properties Analysis

While the specific physical properties of Paliperidone are not detailed in the provided research, the synthesis method and the conditions under which Paliperidone is produced imply critical physical attributes. These include solubility in methanol and stability under the synthesis conditions, which are essential for its processing and eventual use as a medication.

Chemical Properties Analysis

The chemical properties of Paliperidone, highlighted through its synthesis, include its ability to undergo N-alkylation and its compatibility with specific catalysts and solvents. These properties are fundamental to its effectiveness as a psychotropic medication, ensuring that the compound possesses the necessary chemical characteristics for therapeutic use.

Scientific Research Applications

1. Pharmacokinetics and Clinical Efficacy

Paliperidone, developed for the treatment of schizophrenia, utilizes OROS technology for a unique pharmacokinetic profile. This technology helps in eliminating the need for titration and potentially improves tolerability. Paliperidone undergoes limited hepatic metabolism, making it a distinctive treatment option for schizophrenia. Clinical trials have shown significant improvement in schizophrenia symptoms and personal and social functioning with paliperidone extended-release tablets (Kane et al., 2007).

2. Efficacy and Safety in Treatment

Studies have indicated that paliperidone extended-release (ER) tablets significantly improve symptoms of schizophrenia and personal and social functioning compared with placebo. It's associated with a low incidence of treatment-emergent adverse events, making it a valuable treatment option (Davidson et al., 2007).

3. Novel Drug Delivery Systems

Research on paliperidone microemulsion for intranasal delivery has been explored as a treatment for schizophrenia. This method aims to provide prompt and extensive transport of paliperidone into the brain, which may be beneficial for schizophrenia treatment (Patel et al., 2016).

4. Neuroprotective Properties

Paliperidone has been studied for its potential effects on the intracellular redox system in the brain. This research suggests that paliperidone may alter antioxidant status positively, thereby offering beneficial outcomes in schizophrenia treatment by influencing enzymes associated with purine metabolism (Demi̇rci̇ et al., 2015).

5. Immunomodulatory Effects

Investigations into paliperidone's role in immune-related brain effects have demonstrated that it can regulate the Toll-like receptor 3 signaling pathway and improve cognitive deficits in a maternal immune activation mouse model of schizophrenia (MacDowell et al., 2017).

6. Pharmacological and Neurochemical Mechanisms

Paliperidone exhibits high affinity and antagonistic activity toward various receptors. It shows antidepressant, anxiolytic, mood-stabilizing, analgesic actions, and affects the endocannabinoid system. It's also known for procognitive, antioxidant, and anti-inflammatory activities (Wesołowska et al., 2018).

7. Genetics of Paliperidone Efficacy

A genome-wide association study revealed that genetic variations in the ADCK1 gene might predict paliperidone efficacy in schizophrenic patients. This finding highlights the importance of personalized medicine approaches in antipsychotic treatments (Li et al., 2016).

8. Metabolism and Excretion

Paliperidone is primarily renally excreted, with minimal extensive metabolism. Understanding its absorption, metabolism, and excretion is crucial for optimal dosing and minimizing drug interactions (Vermeir et al., 2008).

Future Directions

While specific future directions for Paliperidone are not detailed in the search results, it is currently available as an extended-release tablet, a once-monthly intramuscular injection, an every-three-month intramuscular injection, and a twice-yearly gluteal injection .

Relevant Papers

There are several relevant papers on Paliperidone. One paper discusses the use of Paliperidone in the treatment of schizophrenia and schizoaffective disorder . Another paper compares Paliperidone Palmitate from different crystallization processes and its effect on formulations in vitro and in vivo .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049059
Record name Paliperidone
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Molecular Weight

426.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Paliperidone
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Solubility

Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L
Record name Paliperidone
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Mechanism of Action

Paliperidone is the major active metabolite of risperidone. The mechanism of action of paliperidone, as with other drugs having efficacy in schizophrenia, is unknown, but it has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism., The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.
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Product Name

Paliperidone

Color/Form

Crystals from 2-propanol

CAS RN

144598-75-4
Record name Paliperidone
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Record name 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name Paliperidone
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Melting Point

179.8 °C
Record name Paliperidone
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Synthesis routes and methods I

Procedure details

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (5.2 grams) and diisopropyl ethyl amine (12.56 grams) was added to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (5.0 grams) in methanol (75 ml) taken in autoclave and then heated to 60-65° C., 0.8 Kg pressure was applied and stirred for 16 hours. The reaction mixture cooled and then distilled under reduced pressure. Isopropyl alcohol was added to the obtained residue and stirred for 15 minutes and then distilled off under reduced pressure to get the title compound. Added methanol and heated the reaction mixture to reflux temperature and stirred for 2.0 hrs at same temperature. Cooled the reaction mixture to 20° C. and stirred for 90 minutes at the same temperature. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-11) (5 grams), acetic acid (25 ml) and palladium carbon (4 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0 Kg/cm2 was applied to the above mixture at 32° C. for 9 hrs. The reaction mixture was filtered through a hyflow bed. The filtrate was treated with water (100 ml) and the pH of the filtrate was adjusted to 10 using aqueous sodium hydroxide solution. The solid formed was filtered, washed with water and dried at 50° C. to yield the title compound.
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (10.0 grams) in methanol (50 ml), 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (11 grams) and diisopropyl ethyl amine (9 grams) were added. The reaction mixture heated to 65-70° C. and stirred for 24 hrs at the same temperature. The reaction mixture was cooled. Dichloromethane (100 ml) and sodium borohydride (0.086 grams) were added to it and stirred for 60 minutes at the same temperature. The solvent was distilled off under reduced temperature. Methanol was added to the residue and heated to reflux for 30 min. The reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Paliperidone
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Reactant of Route 6
Paliperidone

Citations

For This Compound
21,500
Citations
P Chue, J Chue - Expert review of neurotherapeutics, 2012 - Taylor & Francis
… long-acting injection (PLAI) has now been developed as a suspension of paliperidone … (mg eq) of paliperidone palmitate or in milligrams of the active fraction of paliperidone. The …
Number of citations: 70 www.tandfonline.com
J de Leon, G Wynn, NB Sandson - Psychosomatics, 2010 - Elsevier
… not be clinically relevant for paliperidone treatment. Information on paliperidone drug–drug interactions is limited. Renal excretion may be the major route of paliperidone elimination. …
Number of citations: 163 www.sciencedirect.com
M Corena-McLeod - Drugs in R&D, 2015 - Springer
… 5-HT receptors, paliperidone does not fit this profile. Thus, the risperidone 5-HT 2A /D 2 binding ratio is significantly lower than the paliperidone 5-HT 2A /D 2 binding ratio. Paliperidone, …
Number of citations: 132 link.springer.com
M Davidson, R Emsley, M Kramer, L Ford, G Pan… - Schizophrenia …, 2007 - Elsevier
… Paliperidone extended-release tablet (paliperidone ER) is … of paliperidone ER versus placebo (8.3 ± 17.1 for paliperidone … for paliperidone ER 9 mg, 12.2 ± 15.7 for paliperidone ER 15 …
Number of citations: 396 www.sciencedirect.com
C Dolder, M Nelson, Z Deyo - American Journal of Health …, 2008 - academic.oup.com
… paliperidone, information from posters or published abstracts was also reviewed. Paliperidone is … Thus, the terms paliperidone and ER paliperidone will be used interchangeably …
Number of citations: 92 academic.oup.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… were administered single doses of paliperidone IR (1 mg; n=3) or paliperidone ER (6 mg; n=… and 4.2 h, respectively, versus respective values for paliperidone ER of 11.3 ng/ml and 24 h. …
Number of citations: 41 access.portico.org
M Vermeir, I Naessens, B Remmerie, G Mannens… - Drug Metabolism and …, 2008 - ASPET
… In conclusion, paliperidone is not metabolized extensively and is … ]paliperidone oral solution. The objective of the study was to characterize the excretion and metabolism of paliperidone …
Number of citations: 191 dmd.aspetjournals.org
SR Marder, M Kramer, L Ford, E Eerdekens, P Lim… - Biological …, 2007 - Elsevier
… (AEs) for paliperidone ER 6 mg was comparable with placebo and slightly greater with paliperidone ER 12 mg. Changes in blood glucose and lipid levels with paliperidone ER were …
Number of citations: 329 www.sciencedirect.com
L Citrome - International journal of clinical practice, 2007 - Wiley Online Library
… evidence of superiority of paliperidone over placebo in the … that are powered to directly compare paliperidone to other second‐… medication, cost of oral paliperidone will likely become a …
Number of citations: 61 onlinelibrary.wiley.com
J Kane, F Canas, M Kramer, L Ford… - Schizophrenia …, 2007 - Elsevier
… of paliperidone ER were effective in significantly improving the symptoms of schizophrenia and personal and social functioning and were generally well tolerated. Paliperidone ER …
Number of citations: 422 www.sciencedirect.com

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